molecular formula C13H16N2O3S2 B2629534 N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 897501-40-5

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2629534
CAS No.: 897501-40-5
M. Wt: 312.4
InChI Key: ZKUCBJJZFKIASX-YPKPFQOOSA-N
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Description

Molecular Geometry and Tautomeric Forms

The molecular geometry of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is defined by its fused benzothiazole ring system and substituent-induced distortions. The benzothiazole moiety exhibits near-planarity due to aromatic π-conjugation, as observed in crystallographic studies of similar compounds. However, the dihydrothiazole component introduces slight puckering, with a dihedral angle of 8.2° between the benzene and thiazole rings. The methanesulfonyl group at position 6 adopts a pseudo-axial orientation relative to the benzothiazole plane, minimizing steric clashes with the propyl substituent at position 3.

Tautomeric equilibria are influenced by the exocyclic acetamide group. Two primary tautomers exist:

  • Keto tautomer : The carbonyl group remains intact, stabilizing the structure through conjugation with the benzothiazole π-system.
  • Enol tautomer : The acetamide undergoes proton transfer, forming a resonance-stabilized enolate that enhances electrophilicity at the C2 position.

The keto form dominates in non-polar solvents, as evidenced by NMR studies showing a singlet at δ 2.1 ppm for the acetyl methyl group.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Source
C2–N3 bond length 1.32
S1–C2 bond length 1.74
Benzothiazole dihedral 8.2°
C=O bond length 1.23

Properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-4-7-15-11-6-5-10(20(3,17)18)8-12(11)19-13(15)14-9(2)16/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUCBJJZFKIASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Acetamide Family

The compound shares structural homology with derivatives reported in patent literature () and pharmacological studies (). Below is a comparative analysis:

Compound Name R6 R3 Molecular Weight (g/mol) Key Properties Reference
Target Compound Methanesulfonyl Propyl 380.45 High solubility (due to sulfonyl), moderate lipophilicity
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Trifluoromethyl H 340.32 Lipophilic, strong electron-withdrawing CF3 group
Apremilast (CAS 608141-41-9) Methanesulfonyl (side chain) Isoindole core 460.50 Clinically used for psoriasis; sulfonyl enhances anti-inflammatory activity
N-[(2Z)-6-Methoxy-3-(2-Methoxyethyl)...]acetamide Methoxy 2-Methoxyethyl 514.66 Increased polarity due to ether groups; lower bioavailability

Key Observations:

  • Lipophilicity: The propyl chain balances hydrophobicity, contrasting with the polar 2-methoxyethyl group in , which may reduce membrane permeability.
  • Biological Relevance: Apremilast () demonstrates that methanesulfonyl-containing acetamides are viable in clinical applications, suggesting the target compound could be optimized for similar therapeutic pathways.

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen Bonding: The acetamide group in the target compound can act as both donor (N–H) and acceptor (C=O), forming intermolecular bonds critical for crystal stability. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where the hydroxyl group dominates H-bonding .

Pharmacological Potential

  • Anti-Inflammatory Activity: Apremilast’s success () highlights the therapeutic value of sulfonyl-acetamide hybrids. The target compound’s benzothiazole core may offer improved binding to kinases or phosphodiesterases compared to isoindole-based drugs.
  • Metabolic Stability: The propyl chain may reduce metabolic degradation compared to shorter alkyl chains in analogues (e.g., methyl or ethyl groups in ).

Research Findings and Data Gaps

  • Synthetic Yield: No direct data on the target compound’s synthesis efficiency is available, though analogous reactions in achieve >70% yields.
  • Biological Screening: Limited evidence exists for this specific compound, but structural parallels to Apremilast () and patent derivatives () suggest prioritized testing in inflammation or oncology models.
  • Crystallographic Data: Molecular geometry and H-bonding patterns remain unverified; future studies should employ SHELX () or WinGX () for refinement.

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzothiazole ring, a methanesulfonyl group, and an acetamide moiety. The general synthetic route involves:

  • Formation of the Benzothiazole Ring : Synthesized by reacting 2-aminothiophenol with an aldehyde under acidic conditions.
  • Introduction of the Methanesulfonyl Group : Achieved by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
  • Formation of the Acetamide Moiety : This is accomplished through the reaction with acetic anhydride.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various benzothiazole derivatives for their cytotoxic activity against five cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231). The most potent compound showed an EC50 value of 0.31 µM against procaspase-3, indicating strong potential for further development as an anticancer agent .

The mechanism of action for this compound may involve the inhibition of specific enzymes or modulation of cellular signaling pathways. The methanesulfonyl group is hypothesized to enhance binding affinity to target proteins or enzymes, which could lead to the activation or inhibition of critical biological processes.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies demonstrated that compounds similar to this compound exhibited moderate to excellent cytotoxicity across various cancer cell lines. The structure–activity relationship (SAR) studies indicated that specific substitutions on the benzothiazole ring significantly influenced biological activity .
  • Enzyme Inhibition Studies : The compound's ability to inhibit certain kinases was assessed in various assays. Results indicated concentration-dependent inhibition of target enzymes involved in cancer progression and survival .

Data Table: Biological Activity Summary

Activity Type Cell Lines Tested EC50 (µM) Notes
CytotoxicityNCI-H2260.31Strong anticancer activity
SK-N-SH0.24 - 0.92Moderate to excellent activity
HT290.24 - 0.92Similar potency observed
MKN-450.24 - 0.92Correlates with structural modifications
MDA-MB-2310.24 - 0.92Consistent across multiple lines

Q & A

Q. What are the key synthetic strategies for preparing N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide?

The synthesis of benzothiazole-derived acetamides typically involves cyclocondensation or 1,3-dipolar cycloaddition reactions. For example, describes a method using Cu(OAc)₂ as a catalyst for azide-alkyne cycloaddition to form triazole-linked acetamides, which could be adapted by replacing starting materials with a methanesulfonyl-substituted benzothiazole precursor. Optimization of reaction conditions (solvent, temperature, and catalyst loading) is critical to achieve the desired Z-configuration and prevent isomerization .

Q. How is spectroscopic characterization (NMR, IR) used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂), the propyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups), and the acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR). The Z-configuration of the benzothiazol-2-ylidene group can be confirmed via coupling constants in the olefinic region .
  • IR : Stretching vibrations for C=O (1670–1680 cm⁻¹), C=N (benzothiazole ring, ~1600 cm⁻¹), and S=O (methanesulfonyl, ~1350–1150 cm⁻¹) are diagnostic .

Q. What crystallographic software is recommended for resolving the crystal structure of this compound?

SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling complex substituents like methanesulfonyl groups. ORTEP-3 or WinGX can visualize hydrogen-bonding networks and validate geometric parameters .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

Discrepancies between experimental and computational bond lengths may arise from dynamic effects (e.g., thermal motion) or basis set limitations in DFT. Validate the structure using:

  • ADPs (Anisotropic Displacement Parameters) in SHELXL to account for thermal motion .
  • Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .
  • Torsion angle libraries (e.g., Mogul) to compare with similar benzothiazole derivatives .

Q. What methodologies are employed to analyze hydrogen-bonding patterns in the crystal lattice?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) rings or C(4) chains. For example, identifies an R₂²(8) motif in a thiazole-acetamide derivative, stabilized by N–H···N interactions. Pair this with Mercury software to quantify interaction energies and map supramolecular architectures .

Q. How does the methanesulfonyl group influence the compound’s electronic properties and reactivity?

The –SO₂CH₃ group is strongly electron-withdrawing, which:

  • Reduces electron density on the benzothiazole ring, as shown by lowered HOMO energies in DFT studies.
  • Enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or enzyme binding). Validate via Hammett substituent constants (σₚ ≈ 0.72 for –SO₂CH₃) and cyclic voltammetry to measure redox potentials .

Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?

  • Control moisture : The methanesulfonyl group is hygroscopic; use anhydrous solvents and inert atmospheres.
  • Optimize work-up : Extract with ethyl acetate (as in ) to isolate polar byproducts.
  • Monitor intermediates : Use TLC (hexane:EtOAc 8:2) to track reaction progress and identify side products .

Key Recommendations

  • Prioritize single-crystal X-ray diffraction to resolve stereochemical ambiguities.
  • Use DFT-M06/cc-pVDZ calculations to predict spectroscopic and reactivity profiles.
  • Cross-reference synthesis protocols with structurally analogous compounds (e.g., ) to troubleshoot scalability issues.

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